

# Technical Guide: Structure Elucidation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

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## Compound of Interest

Compound Name: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

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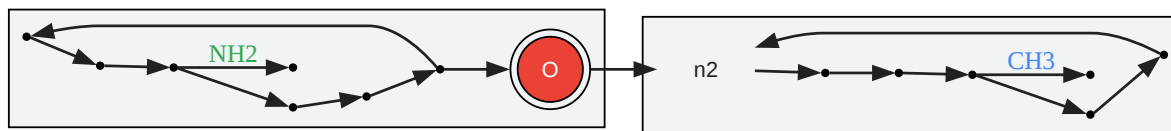
## Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**, a compound of interest in medicinal chemistry due to the prevalence of the piperazine moiety in various biologically active agents. [1][2][3][4][5] This document outlines the predicted spectroscopic data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry, which are critical for its identification and characterization. Detailed experimental protocols for these analytical techniques are provided, alongside a plausible synthetic pathway. Furthermore, this guide discusses the potential biological relevance of this class of compounds and illustrates a representative signaling pathway.

## Chemical Structure and Properties

**(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone** is a chemical compound with the molecular formula  $\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}$ . Its structure features a central carbonyl group linking a 3-aminophenyl ring to a 4-methylpiperazine moiety.

Chemical Structure:



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Caption: 2D structure of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**.

## Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**, the following data is predicted based on established values for similar chemical structures, including aminobenzophenones and N-methylpiperazine derivatives.<sup>[6][7][8][9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 7.1-7.2	t	1H	Ar-H (H5)
~ 6.7-6.8	m	2H	Ar-H (H4, H6)
~ 6.6	s	1H	Ar-H (H2)
~ 3.8 (broad)	s	2H	NH <sub>2</sub>
~ 3.7 (broad)	t	4H	Piperazine-H (H2', H6')
~ 2.4 (broad)	t	4H	Piperazine-H (H3', H5')
2.3	s	3H	N-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 170	C=O
~ 147	Ar-C (C3)
~ 138	Ar-C (C1)
~ 129	Ar-C (C5)
~ 118	Ar-C (C6)
~ 116	Ar-C (C4)
~ 115	Ar-C (C2)
~ 55	Piperazine-C (C3', C5')
~ 46	N-CH <sub>3</sub>
~ 42	Piperazine-C (C2', C6')

## Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium	Aliphatic C-H stretch (piperazine and methyl)
1670-1650	Strong	C=O stretch (aromatic ketone) [10][11]
1620-1580	Medium-Strong	N-H bend (primary amine)
1600-1450	Medium-Strong	Aromatic C=C stretch[12]
1300-1000	Strong	C-N stretch

## Mass Spectrometry (MS)

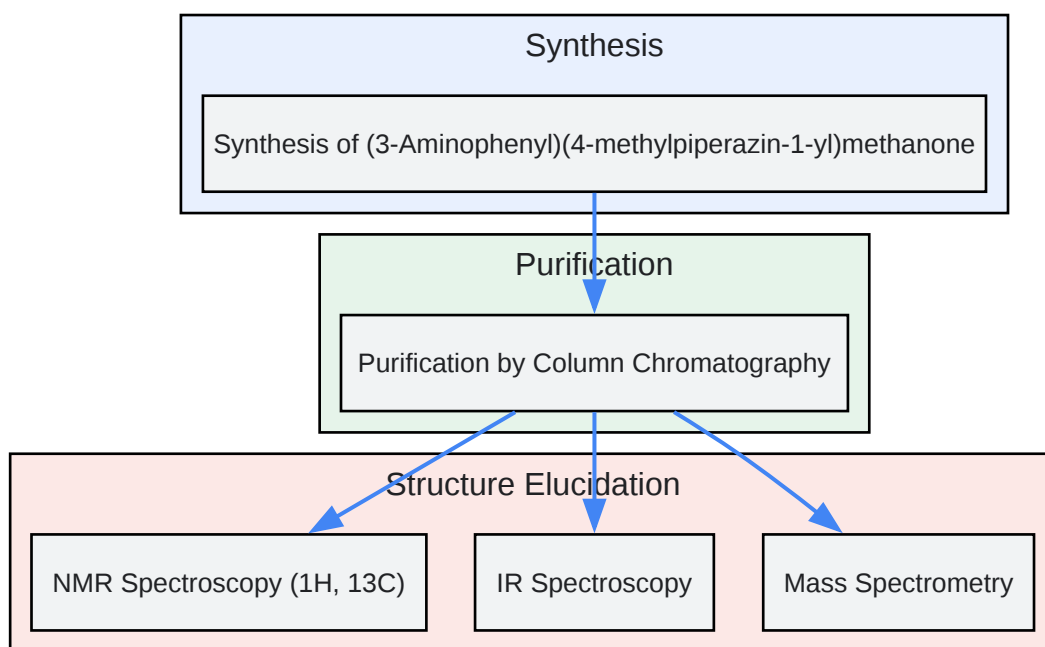
Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
219	[M] <sup>+</sup>
120	[C <sub>7</sub> H <sub>6</sub> NO] <sup>+</sup>
100	[C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> ] <sup>+</sup>
99	[C <sub>5</sub> H <sub>11</sub> N <sub>2</sub> ] <sup>+</sup>

The fragmentation pattern is expected to involve cleavage of the amide bond, leading to the formation of the 3-aminobenzoyl cation (m/z 120) and a fragment corresponding to N-methylpiperazine (m/z 100).[13][14][15][16][17]

## Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for the structure elucidation of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**.



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Caption: General experimental workflow for structure elucidation.

## Synthesis

A plausible synthesis for **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone** can be adapted from the synthesis of similar aminophenyl methanones.[18] The process involves the nitration of a suitable benzoic acid precursor, followed by conversion to the acid chloride, amidation with N-methylpiperazine, and subsequent reduction of the nitro group to an amine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- **$^1\text{H}$  NMR Spectroscopy:** Acquire the proton NMR spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the carbon NMR spectrum on a 125 MHz spectrometer. A larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

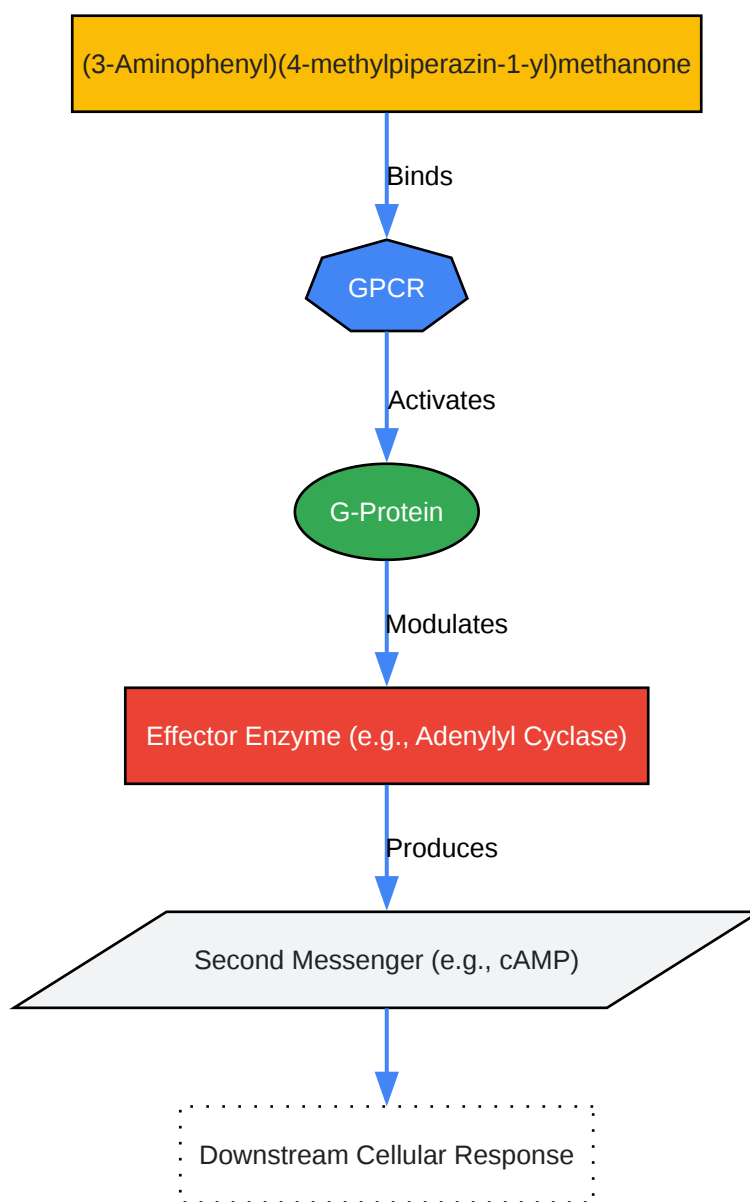
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- **Data Acquisition:** Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Analysis:** Obtain the mass spectrum, identifying the molecular ion peak and the major fragment ions.

## Biological Activity and Signaling Pathways

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.<sup>[1][3][4][5]</sup> Many CNS-active drugs containing the piperazine moiety act on G-protein coupled receptors (GPCRs).



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Caption: A representative GPCR signaling pathway potentially modulated by piperazine derivatives.

## Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**. The predicted data and detailed experimental protocols herein serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel piperazine-containing

compounds for pharmaceutical applications. Further experimental work is required to confirm the predicted spectroscopic data and to fully elucidate the biological activity and mechanism of action of this compound.

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